2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate
CAS No.: 326017-85-0
Cat. No.: VC6924065
Molecular Formula: C26H19Cl5N2O4
Molecular Weight: 600.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326017-85-0 |
|---|---|
| Molecular Formula | C26H19Cl5N2O4 |
| Molecular Weight | 600.7 |
| IUPAC Name | 2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,3,4,5,6-pentachlorobenzoate |
| Standard InChI | InChI=1S/C26H19Cl5N2O4/c27-19-18(20(28)22(30)23(31)21(19)29)26(36)37-12-11-33-24(34)14-6-4-5-13-16(32-9-2-1-3-10-32)8-7-15(17(13)14)25(33)35/h4-8H,1-3,9-12H2 |
| Standard InChI Key | NJQUHFPKONZONE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₂₆H₁₉Cl₅N₂O₄ and a molecular weight of 600.7 g/mol . Its IUPAC name reflects a benzo[de]isoquinoline core fused with a piperidinyl group at position 6, a 1,3-dioxo moiety, and an ethyl ester linked to a pentachlorobenzoate side chain . The SMILES string C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl confirms the spatial arrangement of substituents.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₉Cl₅N₂O₄ |
| Molecular Weight | 600.7 g/mol |
| CAS Number | 326017-85-0 |
| Solubility | Not publicly available |
| Spectral Data (InChIKey) | NJQUHFPKONZONE-UHFFFAOYSA-N |
The pentachlorobenzoate group contributes to high electronegativity and lipid solubility, while the piperidinyl moiety may facilitate membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details of this compound’s synthesis are proprietary, naphthalimide derivatives are typically synthesized via:
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Condensation reactions between naphthalic anhydride and amines.
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Esterification of hydroxyl groups with chlorinated benzoic acids under acidic conditions.
For this compound, the piperidinyl group is likely introduced via nucleophilic substitution at position 6 of the naphthalimide core, followed by esterification with pentachlorobenzoyl chloride .
Reactivity Profile
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DNA Intercalation: The planar naphthalimide ring intercalates between DNA base pairs, inducing structural distortion and inhibiting replication .
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Electrophilic Substitution: The electron-deficient aromatic system undergoes reactions at positions 3 and 4 of the naphthalimide core.
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Ester Hydrolysis: The pentachlorobenzoate ester may hydrolyze in vivo to release the bioactive naphthalimide-piperidinyl scaffold .
Biological Activity and Mechanisms
Table 1: Activity of Naphthalimide Analogs
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Amonafide | HeLa | 2.1 | Topo II inhibition |
| Mitonafide | HepG2 | 5.8 | DNA intercalation |
| Compound 19c | Colon Cancer | 8.1 | Dual Topo I/II inhibition |
Structure-Activity Relationships (SAR)
Role of the Piperidinyl Group
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Lipophilicity Enhancement: The piperidinyl group increases logP, improving blood-brain barrier penetration .
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DNA Groove Binding: Protonated piperidinyl nitrogen forms hydrogen bonds with DNA phosphate backbones .
Impact of Pentachlorobenzoate
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Electron-Withdrawing Effects: Chlorine atoms stabilize the naphthalimide’s LUMO, facilitating charge-transfer interactions with DNA.
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Steric Hindrance: The bulky substituent may limit intercalation depth, altering binding kinetics .
Applications and Future Directions
Therapeutic Applications
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Oncology: Combination therapies with platinum-based drugs.
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Antimicrobials: Targeting multidrug-resistant Staphylococci .
Research Tools
Development Challenges
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